Acetic acid;3-(furan-2-yl)propan-1-ol

Description

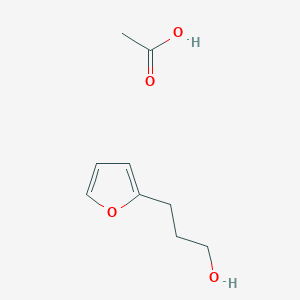

The compound "Acetic acid;3-(furan-2-yl)propan-1-ol" combines acetic acid (CH₃COOH) with 3-(furan-2-yl)propan-1-ol (C₇H₁₀O₂), a secondary alcohol featuring a furan heterocycle. Structurally, 3-(furan-2-yl)propan-1-ol consists of a three-carbon chain with a hydroxyl group (-OH) at the terminal position and a furan ring (a five-membered aromatic ring with one oxygen atom) at the second carbon (Figure 1). Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.16 g/mol .

Properties

CAS No. |

13777-75-8 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

acetic acid;3-(furan-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H10O2.C2H4O2/c8-5-1-3-7-4-2-6-9-7;1-2(3)4/h2,4,6,8H,1,3,5H2;1H3,(H,3,4) |

InChI Key |

PCUTYHJPXDKSIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=COC(=C1)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-(furan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of 1,4-diones to form the furan ring, followed by subsequent functionalization to introduce the propanol and acetic acid groups . Another method includes the bioreduction of precursors using biocatalysts like Lactobacillus paracasei to produce the desired compound with high enantiomeric excess .

Industrial Production Methods

Industrial production of furan derivatives often involves catalytic processes that ensure high yield and purity. The use of eco-friendly reagents and green chemistry principles is becoming increasingly popular in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-(furan-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones, which are valuable intermediates in organic synthesis.

Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

Acetic acid;3-(furan-2-yl)propan-1-ol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an antibacterial and antifungal agent.

Medicine: Furan derivatives, including this compound, are being explored for their anticancer properties.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-(furan-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The furan ring can interact with biological macromolecules, disrupting their normal function and leading to antibacterial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Table 1: Key Properties of 3-(Furan-2-yl)propan-1-ol and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications/Reactivity | References |

|---|---|---|---|---|---|

| 3-(Furan-2-yl)propan-1-ol | C₇H₁₀O₂ | 126.16 | Hydroxyl, Furan | PNA synthesis, cross-linking | [1, 13] |

| 3-Phenylpropan-1-ol | C₉H₁₂O | 136.19 | Hydroxyl, Phenyl | Fragrance industry, metabolic studies | [3] |

| 2-(Furan-2-yl)propan-1-ol | C₇H₁₀O₂ | 126.16 | Hydroxyl, Furan (C2) | Catalytic methylation substrates | [4] |

| 1-(Furan-2-yl)propan-1-ol | C₇H₁₀O₂ | 126.16 | Hydroxyl, Furan (C1) | NMR-studied isomer for stereochemical analysis | [5] |

| 2-(Aminomethyl)-3-(furan-2-yl)propan-1-ol | C₈H₁₃NO₂ | 155.20 | Hydroxyl, Furan, Aminomethyl | Enzyme inhibition screening | [10] |

| (S)-2-Amino-3-phenylpropan-1-ol | C₉H₁₃NO | 151.21 | Hydroxyl, Amino, Phenyl | Chiral synthesis of pharmaceuticals | [18] |

| 3-(Furan-2-yl)propenoic acid | C₇H₆O₃ | 138.12 | Carboxylic acid, Furan | Aldol reaction product, polymer precursor | [7] |

Comparative Analysis

(a) Structural Variations and Reactivity

- Positional Isomerism : The hydroxyl group's position significantly impacts reactivity. For example, 3-(furan-2-yl)propan-1-ol (terminal -OH) is more prone to oxidation than 1-(furan-2-yl)propan-1-ol (secondary -OH), which may form ketones upon oxidation .

- Functional Group Additions: Amino-substituted derivatives (e.g., 2-(aminomethyl)-3-(furan-2-yl)propan-1-ol) exhibit basicity, enabling salt formation and enhanced biological activity .

(b) Physicochemical Properties

- Solubility : Furan-containing alcohols generally show higher water solubility than phenyl analogues. For instance, 3-(furan-2-yl)propan-1-ol is more soluble than 3-phenylpropan-1-ol due to furan's electronegative oxygen .

- Boiling/Melting Points : Linear alcohols like 3-(furan-2-yl)propan-1-ol have lower boiling points than branched or aromatic counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.